PR-39

Descripción

Propiedades

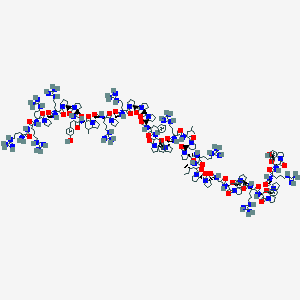

InChI |

InChI=1S/C229H345N69O41/c1-7-135(6)181(218(337)297-122-50-89-178(297)216(335)283-108-33-72-161(283)190(309)261-132-180(300)262-157(128-137-54-15-9-16-55-137)206(325)293-118-46-84-173(293)212(331)284-109-37-77-166(284)192(311)265-146(65-26-98-254-223(237)238)185(304)276-158(129-138-56-17-10-18-57-138)207(326)294-119-47-85-174(294)213(332)286-111-39-78-167(286)193(312)266-147(66-27-99-255-224(239)240)186(305)277-160(131-140-60-21-12-22-61-140)209(328)298-123-51-90-179(298)219(338)339)279-187(306)148(67-28-100-256-225(241)242)267-194(313)168-79-40-112-287(168)211(330)172-83-45-117-292(172)205(324)156(125-134(4)5)274-184(303)145(64-25-97-253-222(235)236)264-191(310)165-76-38-110-285(165)214(333)175-86-48-120-295(175)208(327)159(130-139-58-19-11-20-59-139)278-189(308)153(126-136-52-13-8-14-53-136)272-198(317)170-81-42-114-289(170)215(334)177-88-49-121-296(177)217(336)176-87-44-116-291(176)203(322)152(71-32-104-260-229(249)250)271-196(315)163-74-35-106-281(163)201(320)150(69-30-102-258-227(245)246)269-197(316)164-75-36-107-282(164)204(323)155(124-133(2)3)275-188(307)154(127-141-91-93-142(299)94-92-141)273-199(318)169-80-41-113-288(169)210(329)171-82-43-115-290(171)202(321)151(70-31-103-259-228(247)248)270-195(314)162-73-34-105-280(162)200(319)149(68-29-101-257-226(243)244)268-183(302)144(63-24-96-252-221(233)234)263-182(301)143(230)62-23-95-251-220(231)232/h8-22,52-61,91-94,133-135,143-179,181,299H,7,23-51,62-90,95-132,230H2,1-6H3,(H,261,309)(H,262,300)(H,263,301)(H,264,310)(H,265,311)(H,266,312)(H,267,313)(H,268,302)(H,269,316)(H,270,314)(H,271,315)(H,272,317)(H,273,318)(H,274,303)(H,275,307)(H,276,304)(H,277,305)(H,278,308)(H,279,306)(H,338,339)(H4,231,232,251)(H4,233,234,252)(H4,235,236,253)(H4,237,238,254)(H4,239,240,255)(H4,241,242,256)(H4,243,244,257)(H4,245,246,258)(H4,247,248,259)(H4,249,250,260)/t135-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,181-/m0/s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJJGVCUEGCBHL-IWDHFESKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCCNC(=N)N)C(=O)NC(CC9=CC=CC=C9)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CC=CC=C1)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N7CCC[C@H]7C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC9=CC=CC=C9)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C229H345N69O41 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90161139 |

Source

|

| Record name | PR 39 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

4721 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139637-11-9 |

Source

|

| Record name | PR 39 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139637119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PR 39 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

PR-39 Peptide: A Technical Guide to its Discovery, History, and Core Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR-39 is a porcine host defense peptide belonging to the cathelicidin family, characterized by its unique proline- and arginine-rich composition. Since its discovery, this compound has garnered significant scientific interest due to its multifaceted biological activities that extend beyond its initial identification as an antimicrobial agent. This technical guide provides an in-depth overview of the discovery, history, and key functionalities of the this compound peptide, with a focus on the experimental evidence and methodologies that have elucidated its diverse roles in cellular processes. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of immunology, pharmacology, and drug development.

Discovery and Initial Characterization

The story of this compound begins in the early 1990s with the search for endogenous antimicrobial agents in mammals.

Isolation from Porcine Intestine

This compound was first isolated from the upper part of the small intestine of pigs.[1][2] This discovery was part of a broader effort to identify naturally occurring antibacterial peptides in tissues with low bacterial counts under normal physiological conditions.[3] The isolation process involved a series of batch-wise steps followed by multiple chromatography techniques to purify the peptide.[1]

Physicochemical Properties

Initial characterization of the purified peptide revealed a remarkable amino acid composition, being exceptionally rich in proline and arginine.[1][3] This unique composition led to its name, this compound, signifying a proline-arginine-rich peptide composed of 39 amino acid residues.[1]

| Property | Value | Reference |

| Amino Acid Composition | Proline (49 mol%), Arginine (26 mol%) | [1] |

| Molecular Mass (calculated) | 4719.7 Da | [1] |

| Molecular Mass (by plasma desorption mass spectrometry) | 4719 Da | [1] |

| Number of Amino Acid Residues | 39 | [1] |

Primary Structure Determination

The primary amino acid sequence of this compound was determined through a combination of Edman degradation and plasma desorption mass spectrometry.[1]

Experimental Protocol: Peptide Sequencing

-

Edman Degradation: This stepwise chemical method sequentially removes amino acids from the N-terminus of the peptide.[4] The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative. Following this, the N-terminal PTC-amino acid is cleaved using a strong acid, such as trifluoroacetic acid (TFA). The resulting anilinothiazolinone (ATZ)-amino acid is then extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative for identification by chromatography.[5] This cycle is repeated to determine the sequence.

-

Mass Spectrometry: Plasma desorption mass spectrometry was used to determine the overall molecular mass of the peptide, providing a crucial validation of the sequence data obtained from Edman degradation.[1]

Antimicrobial Activity

Initially, this compound was identified based on its potent antibacterial properties, particularly against Gram-negative bacteria.[2]

Spectrum of Activity

This compound exhibits a broad spectrum of antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, with lethal concentrations comparable to the antibiotic tetracycline for some Gram-negative bacteria.[2]

| Bacterial Strain | Lethal Concentration (µM) | Reference |

| Escherichia coli K12 | 0.3 | [3] |

| Pig pathogenic E. coli | 0.3 | [3] |

| Bacillus megaterium | High activity (specific concentration not stated) | [1] |

| Gram-positive strains (e.g., Bacillus globigii, Enterococcus faecalis) | Susceptible | [6] |

| Staphylococcus aureus | Insensitive | [6] |

Mechanism of Antimicrobial Action

The mechanism by which this compound exerts its antibacterial effects is multifaceted and appears to differ from many other antimicrobial peptides that primarily function by disrupting the bacterial membrane. While it can cause some membrane perturbation, its primary mode of action is believed to involve translocation across the bacterial membrane and subsequent inhibition of crucial intracellular processes.[6] Studies have indicated that this compound inhibits both DNA and protein synthesis in bacteria.[2]

Experimental Protocol: Antibacterial Activity Assay (Broth Dilution)

-

Bacterial Culture: Grow bacteria to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).

-

Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 2 x 10^6 Colony Forming Units (CFU)/ml).

-

Peptide Incubation: In a 96-well plate, incubate a small volume of the bacterial suspension (e.g., 25 µl) with an equal volume of the this compound peptide at various concentrations.

-

Growth and Observation: After an initial incubation period (e.g., 3 hours at 37°C), add a larger volume of fresh broth (e.g., 200 µl) and continue incubation overnight.

-

MIC Determination: The Minimal Inhibitory Concentration (MIC) is determined by measuring the turbidity of the wells, with the MIC being the lowest concentration of the peptide that inhibits visible bacterial growth.[6]

References

- 1. Amino acid sequence of this compound. Isolation from pig intestine of a new member of the family of proline-arginine-rich antibacterial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a proline-rich peptide antibiotic from pig, and FALL-39, a tentative human counterpart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. webs.iiitd.edu.in [webs.iiitd.edu.in]

- 4. Edman degradation - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Antimicrobial and Immunomodulatory Activities of this compound Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Porcine Defender: An In-depth Guide to the Origin of Cathelicidin PR-39

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a deep dive into the origins of porcine cathelicidin PR-39, a key component of the pig's innate immune system. This whitepaper details the cellular and tissue sources of this potent antimicrobial peptide, explores its genetic regulation, and provides meticulous experimental methodologies for its study.

Initially discovered in the intestinal cell lysates of pigs, subsequent research has revealed that the primary site of this compound expression is the bone marrow.[1][2] From this central production hub, this compound is distributed to various tissues and cells throughout the body, playing a crucial role in the animal's first line of defense against pathogens.

Tissue Distribution and Cellular Localization

This compound has been identified in a range of porcine tissues, highlighting its importance in systemic and mucosal immunity. Key locations of this compound expression and presence include:

-

Bone Marrow: The primary site of this compound synthesis, where it is produced by myeloid precursor cells.

-

Lymphoid Tissues: this compound is found in both primary and secondary lymphoid organs, including the thymus and spleen, suggesting a role in immune cell development and function.[1][2]

-

Leukocytes: Specifically, this compound is abundant in neutrophils, which are critical phagocytic cells of the innate immune system.[1][2]

-

Respiratory Tract: In healthy pigs, this compound is expressed in the mucosa and lymphatic tissue of the respiratory tract. It has been localized to the cytoplasm of cells with the morphological characteristics of polymorphonuclear neutrophils and is also found in extracellular fluids. During the chronic stages of infection, a high accumulation of this compound-positive cells resembling polymorphonuclear neutrophils is observed.

-

Intestine: The initial site of its discovery, the intestine, maintains a population of cells that produce this compound.[1][2]

The following table summarizes the relative mRNA expression of this compound in various tissues of Jinhua pigs, providing a quantitative overview of its primary sources.

| Tissue | Relative this compound mRNA Expression Level (Arbitrary Units) |

| Bone Marrow | Predominantly Expressed |

| Spleen | Lower than Bone Marrow |

| Thymus | Lower than Bone Marrow |

| Mesenteric Lymph Node | Lower than Bone Marrow |

| Liver | Lower than Bone Marrow |

| Ileum | Lower than Bone Marrow |

| Data adapted from a study on this compound mRNA expression in Chinese Jinhua pigs. The term "Predominantly Expressed" indicates a significantly higher level compared to other tissues. |

Genetic Blueprint and Regulation

The gene encoding this compound is located on pig chromosome 13. It is transcribed and translated into a 173-amino acid precursor protein. This precursor contains a signal sequence, a cathelin-like pro-sequence, and the C-terminal 39-amino acid mature this compound peptide.

The regulation of this compound gene expression is linked to the inflammatory response. The upstream region of the this compound gene contains potential binding sites for the transcription factors NF-IL6 and APRF.[3] These transcription factors are known to be activated by inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), suggesting a pathway for the upregulation of this compound during infection and inflammation. Indeed, challenge with enterotoxigenic Escherichia coli (ETEC) has been shown to upregulate this compound mRNA expression in pigs.[4]

Caption: Proposed signaling pathway for the induction of this compound expression.

Experimental Methodologies

The determination of this compound's origin and expression patterns relies on a suite of established molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Northern Blot Analysis for this compound mRNA Detection

This technique is used to detect and quantify this compound mRNA in total RNA samples isolated from various porcine tissues.

1. RNA Isolation:

-

Extract total RNA from porcine tissues (e.g., bone marrow, spleen, lung) using a TRIzol-based method or a commercial RNA isolation kit.

-

Assess RNA quality and integrity using gel electrophoresis and spectrophotometry (A260/A280 ratio).

2. Probe Generation:

-

Synthesize a radiolabeled or non-radioactively labeled DNA or RNA probe complementary to the this compound mRNA sequence.

-

A common method is to use a cDNA fragment of the this compound gene and label it with 32P-dCTP via random priming.

3. Denaturing Agarose Gel Electrophoresis:

-

Separate 10-20 µg of total RNA per lane on a 1.2% agarose gel containing formaldehyde to denature the RNA.

-

Run the gel in MOPS buffer until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

4. Transfer to Membrane:

-

Transfer the separated RNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+) via capillary transfer overnight.

-

After transfer, UV-crosslink the RNA to the membrane to permanently fix it.

5. Hybridization:

-

Pre-hybridize the membrane in a hybridization buffer (e.g., containing formamide, SSC, Denhardt's solution, and salmon sperm DNA) for several hours at 42°C.

-

Add the labeled this compound probe to the hybridization buffer and incubate overnight at 42°C with gentle agitation.

6. Washing and Detection:

-

Wash the membrane with increasing stringency (decreasing salt concentration and increasing temperature) to remove non-specifically bound probe.

-

Expose the membrane to X-ray film or a phosphorimager screen to detect the radioactive signal corresponding to the this compound mRNA.

Caption: Workflow for Northern blot analysis of this compound mRNA.

Immunohistochemistry for this compound Protein Localization

This method allows for the visualization of this compound protein within the cellular context of porcine tissues.

1. Tissue Preparation:

-

Fix fresh porcine tissue samples (e.g., lung, lymph node) in 10% neutral buffered formalin for 24-48 hours.

-

Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

-

Cut 4-5 µm thick sections using a microtome and mount them on positively charged glass slides.

2. Deparaffinization and Rehydration:

-

Deparaffinize the tissue sections by incubating in xylene.

-

Rehydrate the sections through a graded series of ethanol to water.

3. Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath. This step is crucial for unmasking the antigenic sites.

4. Blocking:

-

Block endogenous peroxidase activity by incubating the sections in a hydrogen peroxide solution.

-

Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat serum).

5. Primary Antibody Incubation:

-

Incubate the sections with a primary antibody specific for porcine this compound overnight at 4°C. The antibody should be diluted in a suitable buffer.

6. Detection System:

-

Apply a biotinylated secondary antibody that recognizes the primary antibody.

-

Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.

7. Chromogen and Counterstaining:

-

Visualize the antibody binding by adding a chromogen substrate (e.g., diaminobenzidine, DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstain the sections with hematoxylin to visualize the cell nuclei.

8. Dehydration, Clearing, and Mounting:

-

Dehydrate the stained sections through a graded series of ethanol.

-

Clear in xylene and mount with a permanent mounting medium and a coverslip.

9. Microscopic Analysis:

-

Examine the slides under a light microscope to identify the specific cells and subcellular locations of this compound protein.

Caption: Workflow for immunohistochemical detection of this compound protein.

This in-depth guide provides a foundational understanding of the origin of porcine cathelicidin this compound, from its genetic underpinnings to its cellular and tissue distribution. The detailed experimental protocols serve as a valuable resource for researchers aiming to further investigate the role of this important antimicrobial peptide in porcine health and disease.

References

- 1. Northern和Southern印迹实验方案及简介 [sigmaaldrich.com]

- 2. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of the gene for porcine peptide antibiotic this compound, a cathelin gene family member: comparative mapping of the locus for the human peptide antibiotic FALL-39 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression pattern of porcine antimicrobial peptide this compound and its induction by enterotoxigenic Escherichia coli (ETEC) F4ac - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PR-39 Gene Expression and Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

PR-39 is a porcine cathelicidin antimicrobial peptide with a multifaceted role in innate immunity, inflammation, and wound healing. Its expression is tightly regulated in a tissue-specific and stimulus-dependent manner, making it a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound gene expression and its regulation. We delve into the signaling pathways that govern its transcription, present quantitative expression data, and provide detailed experimental protocols for its study.

Introduction to this compound

This compound is a 39-amino-acid, proline- and arginine-rich peptide originally isolated from the porcine small intestine[1]. It is a member of the cathelicidin family of host defense peptides, which are crucial components of the innate immune system[2]. Beyond its direct antimicrobial activity against a broad spectrum of bacteria, this compound exhibits a range of biological functions, including immunomodulation, induction of angiogenesis, and promotion of wound repair[2][3][4]. The diverse functions of this compound are intrinsically linked to the precise control of its gene expression.

Regulation of this compound Gene Expression

The expression of the this compound gene is primarily regulated at the transcriptional level in response to inflammatory and hypoxic stimuli. Key transcription factors and signaling pathways implicated in this regulation include Nuclear Factor-kappa B (NF-κB), Signal Transducer and Activator of Transcription 3 (STAT3), and Hypoxia-Inducible Factor-1α (HIF-1α).

Inflammatory Regulation: The Role of NF-κB and STAT3

Inflammatory stimuli, such as bacterial components like lipopolysaccharide (LPS), are potent inducers of this compound gene expression. This regulation is mediated by key inflammatory signaling pathways that converge on the this compound gene promoter.

Analysis of the porcine this compound gene has revealed a compact structure with its coding information split into four exons[5]. The promoter region of the this compound gene contains potential binding sites for several transcription factors, including NF-IL6 (also known as C/EBPβ) and an IL-6 Response Element (IL-6 RE), which is a binding site for STAT3[3]. Experimental evidence has demonstrated that the this compound promoter is activated by both LPS and the pro-inflammatory cytokine Interleukin-6 (IL-6)[3].

The activation of the NF-κB pathway by stimuli like LPS leads to the translocation of NF-κB transcription factors to the nucleus, where they can bind to specific DNA sequences in the promoters of target genes, including those encoding antimicrobial peptides[6][7]. Similarly, IL-6 signaling activates the JAK-STAT pathway, leading to the phosphorylation and nuclear translocation of STAT3, which then binds to IL-6 REs to drive gene expression[8]. The presence of binding sites for both NF-IL6 and STAT3 in the this compound promoter strongly suggests a direct role for these pathways in its transcriptional upregulation during inflammation.

Hypoxic Regulation: The HIF-1α Connection

Hypoxia, or low oxygen tension, is a common feature of infected and inflamed tissues. The cellular response to hypoxia is primarily mediated by the transcription factor HIF-1α. While direct binding of HIF-1α to the this compound promoter has not been definitively demonstrated, a functional link is evident through the interplay between hypoxic and inflammatory signaling pathways.

This compound has been shown to inhibit the degradation of HIF-1α, leading to its stabilization and increased activity[9]. This creates a positive feedback loop where this compound can enhance the hypoxic response. Furthermore, there is significant crosstalk between the HIF-1α and NF-κB pathways[8]. In some contexts, hypoxia can modulate NF-κB activity, and conversely, NF-κB can influence the expression and activity of HIF-1α[10]. Given that NF-κB is a known regulator of this compound, it is plausible that HIF-1α indirectly influences this compound expression through its interaction with the NF-κB pathway.

Quantitative Expression of this compound

The expression of this compound mRNA varies significantly across different tissues and in response to infectious stimuli.

Tissue-Specific Expression

Under basal conditions, this compound mRNA is predominantly expressed in the bone marrow, with lower levels detected in the spleen, thymus, mesenteric lymph nodes (MLN), liver, and ileum[11].

| Tissue | Relative this compound mRNA Expression (Basal) |

| Bone Marrow | High |

| Spleen | Low |

| Thymus | Low |

| Mesenteric Lymph Nodes (MLN) | Low |

| Liver | Low |

| Ileum | Low |

| Table 1: Relative basal expression of this compound mRNA in various porcine tissues. Data compiled from[11]. |

Induction by Bacterial Challenge

In response to a challenge with enterotoxigenic Escherichia coli (ETEC), the expression of this compound mRNA is significantly upregulated in several tissues. The magnitude of this induction can vary between different pig breeds, suggesting a genetic component to the regulation of this compound expression[11].

| Tissue | Fold Change in this compound mRNA Expression (ETEC Challenge) |

| Spleen | Significantly Increased |

| Thymus | Significantly Increased |

| Liver | Significantly Increased |

| Ileum | Significantly Increased |

| Mesenteric Lymph Nodes (MLN) | Significantly Increased |

| Table 2: Changes in this compound mRNA expression in porcine tissues following an ETEC challenge. Data compiled from[11]. |

Experimental Protocols

Studying the regulation of this compound gene expression requires a combination of molecular biology techniques to investigate promoter activity and transcription factor binding.

Luciferase Reporter Assay for Promoter Analysis

This assay is used to determine the activity of the this compound promoter and to identify functional regulatory elements.

Methodology:

-

Construct Generation: The this compound promoter region is amplified by PCR and cloned into a luciferase reporter vector (e.g., pGL3-Basic) upstream of the luciferase gene. Deletion constructs of the promoter can also be generated to map specific regulatory regions.

-

Cell Culture and Transfection: A suitable cell line (e.g., porcine kidney-15 (PK-15) cells) is cultured and transfected with the this compound promoter-luciferase construct. A co-transfection with a control vector expressing a different reporter (e.g., Renilla luciferase) is recommended for normalization of transfection efficiency.

-

Cell Stimulation: Transfected cells are treated with potential inducers of this compound expression, such as LPS (0.1-1 µg/ml) or IL-6 (1-10 ng/ml), for a defined period (e.g., 24 hours).

-

Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System).

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold induction of promoter activity is calculated by comparing the normalized luciferase activity of stimulated cells to that of unstimulated control cells.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine if a specific transcription factor (e.g., NF-κB, STAT3) binds to the this compound promoter in vivo.

Methodology:

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the transcription factor of interest. The antibody-protein-DNA complexes are then captured using protein A/G-conjugated beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The cross-linked complexes are then eluted from the beads.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.

-

Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers designed to amplify a specific region of the this compound promoter containing the putative transcription factor binding site. The amount of immunoprecipitated DNA is compared to the amount of input DNA (chromatin before immunoprecipitation) to determine the enrichment of the transcription factor at the promoter.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to detect the binding of a transcription factor to a specific DNA sequence.

Methodology:

-

Probe Preparation: A short DNA probe (20-50 bp) corresponding to the putative transcription factor binding site in the this compound promoter is synthesized and labeled with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin).

-

Binding Reaction: The labeled probe is incubated with a source of the transcription factor, such as nuclear extracts from stimulated cells.

-

Electrophoresis: The binding reactions are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The position of the labeled probe is detected by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A "shift" in the mobility of the probe, indicating the formation of a protein-DNA complex, demonstrates binding. The specificity of the binding can be confirmed by competition experiments using an excess of unlabeled probe.

Conclusion

The expression of the this compound gene is a highly regulated process, critical for its diverse roles in the innate immune response. Transcriptional control by inflammatory signaling pathways, particularly NF-κB and STAT3, is a key mechanism for its induction during infection and inflammation. While a role for the hypoxic response pathway involving HIF-1α is implicated, further research is needed to elucidate the precise molecular mechanisms. The experimental approaches detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate regulation of this important host defense peptide and to explore its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Regulation of Cathelicidin Gene Expression: Induction by Lipopolysaccharide, Interleukin-6, Retinoic Acid, and Salmonella enterica Serovar Typhimurium Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Activation of inflammatory immune gene cascades by lipopolysaccharide (LPS) in the porcine colonic tissue ex-vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elevated IL-6 expression in CD4 T cells via PKCθ and NF-κB induces Th2 cytokine production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Epithelial STAT3: A New Twist in Inducible Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Host Defence Peptide LL-37 Induces IL-6 Expression in Human Bronchial Epithelial Cells by Activation of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deciphering Pro-angiogenic Transcription Factor Profiles in Hypoxic Human Endothelial Cells by Combined Bioinformatics and in vitro Modeling - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Action Mechanism of PR-39 Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PR-39, a proline- and arginine-rich cathelicidin antimicrobial peptide, exhibits potent activity against Gram-negative bacteria. Its mechanism of action is multifaceted, involving a dual strategy of membrane disruption and subsequent inhibition of crucial intracellular processes. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's bactericidal effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction

The rise of antibiotic resistance in Gram-negative pathogens necessitates the development of novel therapeutic agents with unconventional mechanisms of action. This compound, originally isolated from porcine small intestine, represents a promising candidate. This 39-amino-acid peptide is characterized by a high content of proline and arginine residues, which are crucial for its antimicrobial properties. Unlike many conventional antibiotics that target specific enzymatic pathways, this compound employs a rapid, multi-pronged attack on Gram-negative bacteria, making the development of resistance a more complex challenge for the pathogen. This guide will dissect the sequential and synergistic actions of this compound, from its initial interaction with the bacterial outer membrane to its ultimate disruption of vital cellular functions.

Interaction with the Gram-Negative Cell Envelope

The initial and critical step in this compound's mechanism of action is its interaction with and translocation across the formidable outer membrane of Gram-negative bacteria.

Outer Membrane Permeabilization

The highly cationic nature of this compound, conferred by its numerous arginine residues, facilitates an initial electrostatic interaction with the negatively charged lipopolysaccharide (LPS) layer of the outer membrane. This binding displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS structure, leading to a localized disorganization of the outer membrane. This transient disruption creates entry points for this compound to access the periplasmic space. Studies have shown that for wild-type E. coli, there is a lag period of approximately 8 minutes for this compound to penetrate the outer membrane, a delay that is absent in mutants with a more permeable outer membrane, highlighting the barrier function of this structure.

Inner Membrane Disruption

Upon reaching the periplasm, this compound interacts with the inner phospholipid membrane. While this compound is not considered a classic pore-forming peptide that causes rapid and complete lysis, it does induce significant membrane perturbation. This leads to a loss of membrane integrity, resulting in the leakage of intracellular components and dissipation of the membrane potential, which are critical for cellular energy production and other essential functions.

Intracellular Targeting and Inhibition of Macromolecular Synthesis

Following its translocation across the cell envelope, this compound exerts its lethal effects by targeting fundamental intracellular processes, primarily the synthesis of DNA and proteins. This intracellular action is a key differentiator from many membrane-active peptides that solely rely on lytic mechanisms.

Inhibition of DNA Synthesis

This compound has been shown to be a potent inhibitor of DNA replication in Gram-negative bacteria. Isotope incorporation experiments have demonstrated a significant reduction in the incorporation of radiolabeled thymidine into newly synthesized DNA following exposure to this compound. This inhibition contributes to the rapid cessation of bacterial growth and replication.

Inhibition of Protein Synthesis

In addition to halting DNA replication, this compound also effectively shuts down protein synthesis. Studies using radiolabeled amino acids, such as leucine, have revealed a dramatic decrease in their incorporation into newly synthesized proteins in the presence of the peptide. The precise molecular target within the translational machinery is an area of ongoing research, but the outcome is a swift arrest of essential protein production, leading to bacterial cell death.

Quantitative Data Summary

The following tables summarize the available quantitative data on the antimicrobial activity of this compound and its derivatives against various Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and PR-26 against Gram-Negative Bacteria

| Bacterial Strain | This compound MIC (µM) | PR-26 MIC (µM) | Reference |

| Escherichia coli ATCC 25922 | 2 | 1 | [1] |

| Escherichia coli K88 | 4 | 2 | [1] |

| Salmonella typhimurium | 4 | 2 | [1] |

| Salmonella choleraesuis | 2 | 1 | [1] |

Note: PR-26 is a synthetic 26-amino acid N-terminal fragment of this compound.

Table 2: Quantitative Data on this compound Induced Membrane Permeabilization and Macromolecular Synthesis Inhibition

| Parameter | Bacterial Strain | This compound Concentration (µM) | Observed Effect | Reference |

| Membrane Potential | Escherichia coli | Not specified | Loss of membrane potential | [2] |

| ATP Leakage | Escherichia coli | 3 | ~80% extracellular ATP | [2] |

| DNA Synthesis Inhibition | Escherichia coli | Not specified | Significant inhibition | [3] |

| Protein Synthesis Inhibition | Escherichia coli | Not specified | Significant inhibition | [3] |

Visualizing the Mechanism and Workflows

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound against Gram-negative bacteria.

Caption: General experimental workflow for assessing antimicrobial peptide activity.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is adapted from standard methodologies for testing cationic antimicrobial peptides.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well polypropylene microtiter plates

-

Bacterial strain of interest

-

This compound peptide stock solution

-

0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilutions

-

Spectrophotometer or microplate reader

Procedure:

-

Bacterial Culture Preparation: Inoculate 5 mL of MHB with the test bacterium and grow overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Peptide Dilution Series: Prepare serial twofold dilutions of the this compound peptide in 0.01% acetic acid with 0.2% BSA in polypropylene tubes.

-

Plate Setup: Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.

-

Peptide Addition: Add 11 µL of each peptide dilution to the corresponding wells. Include a growth control (bacteria only) and a sterility control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Membrane Potential Assay using DiSC₃(5)

This protocol measures changes in bacterial cytoplasmic membrane potential.

Materials:

-

Bacterial culture

-

Buffer (e.g., PBS with a carbon source like glucose)

-

DiSC₃(5) stock solution (in DMSO)

-

This compound peptide solution

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Cell Preparation: Grow bacteria to mid-log phase, harvest by centrifugation, wash, and resuspend in the assay buffer to a specific optical density (e.g., OD₆₀₀ of 0.05).

-

Dye Loading: Add DiSC₃(5) to the bacterial suspension to a final concentration of 0.4 µM and incubate in the dark until a stable, quenched fluorescence signal is achieved (indicating dye uptake into polarized membranes).

-

Baseline Measurement: Record the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).

-

Peptide Addition: Add the this compound peptide at the desired concentration and continue to monitor the fluorescence in real-time.

-

Data Analysis: An increase in fluorescence indicates membrane depolarization as the dye is released from the depolarized membranes, leading to dequenching of its fluorescence.

ATP Leakage Assay

This protocol quantifies the release of intracellular ATP as an indicator of membrane damage.

Materials:

-

Bacterial culture

-

Buffer (e.g., Tris or HEPES buffer)

-

This compound peptide solution

-

ATP bioluminescence assay kit (containing luciferase and luciferin)

-

Luminometer

Procedure:

-

Cell Preparation: Grow bacteria to mid-log phase, harvest, wash, and resuspend in the assay buffer to a defined cell density.

-

Reaction Setup: In a luminometer-compatible plate or tube, mix the bacterial suspension with the ATP-releasing reagent from the kit.

-

Peptide Treatment: Add this compound at various concentrations to the bacterial suspensions. Include an untreated control.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Luminescence Measurement: Measure the luminescence, which is proportional to the amount of extracellular ATP.

-

Data Analysis: Calculate the percentage of ATP leakage relative to a positive control (e.g., treatment with a lytic agent like Triton X-100).

Macromolecular Synthesis Inhibition Assay (Radiolabeled Precursor Incorporation)

This protocol assesses the inhibition of DNA and protein synthesis.

Materials:

-

Bacterial culture in minimal medium

-

[³H]Thymidine for DNA synthesis measurement

-

[³H]Leucine for protein synthesis measurement

-

This compound peptide solution

-

Trichloroacetic acid (TCA)

-

Scintillation counter and vials

Procedure:

-

Cell Culture: Grow bacteria in a minimal medium to early-log phase.

-

Assay Initiation: To parallel cultures, add either [³H]thymidine or [³H]leucine.

-

Peptide Treatment: Immediately after adding the radiolabel, add this compound at the desired concentrations. Include an untreated control.

-

Time-Course Sampling: At various time points, withdraw aliquots and immediately add them to ice-cold 10% TCA to precipitate macromolecules and stop the incorporation.

-

Sample Processing: After incubation on ice, collect the precipitates on glass fiber filters. Wash the filters with cold TCA and then with ethanol.

-

Radioactivity Measurement: Dry the filters and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the counts per minute (CPM) against time. A reduction in the rate of incorporation in the this compound-treated samples compared to the control indicates inhibition of DNA or protein synthesis.

Conclusion

The mechanism of action of this compound against Gram-negative bacteria is a sophisticated, two-pronged assault. It begins with the permeabilization of the outer and inner membranes, leading to a disruption of cellular energetics, followed by a decisive blow to the intracellular machinery of DNA and protein synthesis. This dual-action mechanism not only ensures potent bactericidal activity but also presents a higher barrier to the development of microbial resistance. A thorough understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is paramount for the rational design and development of this compound and other proline-rich antimicrobial peptides as next-generation therapeutics to combat the growing threat of multidrug-resistant Gram-negative infections. Further research to elucidate the precise molecular targets of this compound within the cell will undoubtedly pave the way for the optimization of its therapeutic potential.

References

PR-39: A Comprehensive Technical Guide to its Structure-Function Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction to PR-39

This compound is a proline- and arginine-rich cathelicidin antimicrobial peptide originally isolated from the porcine small intestine.[1] It plays a significant role in the innate immune system, demonstrating a broad spectrum of biological activities beyond its direct antimicrobial effects. These include potent anti-inflammatory, wound healing, and angiogenic properties.[2][3][4] This technical guide provides an in-depth exploration of the structure-function relationship of this compound, detailing its molecular mechanisms, quantitative activity, and the experimental protocols used to elucidate its functions.

Structure of this compound

This compound is a 39-amino-acid-long peptide with the sequence RRRPRPPYLPRPRPPPFFPPRLPPRIPPGFPPRFPPRFP.[5] A key structural feature of this compound is its high content of proline and arginine residues, which contribute to its unique conformation and mechanism of action. Unlike many other antimicrobial peptides that form amphipathic helices to disrupt microbial membranes, this compound adopts a more elongated and rigid structure. This allows it to traverse the cell membrane of pathogens and interact with intracellular targets.[2]

Biological Functions and Mechanisms of Action

Antimicrobial Activity

This compound exhibits activity against a range of Gram-negative bacteria and some Gram-positive bacteria.[1][2] Its primary antimicrobial mechanism does not involve lysis of the bacterial cell membrane. Instead, after a brief lag period to penetrate the outer membrane, it translocates into the cytoplasm where it inhibits both DNA and protein synthesis, leading to bacterial cell death.[1][6]

Anti-inflammatory Effects

A major aspect of this compound's function is its potent anti-inflammatory activity. This is primarily achieved through its non-competitive, reversible, and allosteric inhibition of the 26S proteasome.[7][8] this compound binds to the α7 subunit of the proteasome, which leads to a conformational change in the 20S and 26S proteasome complexes.[7][9] This allosteric inhibition specifically blocks the degradation of the inhibitor of NF-κB, IκBα.[7][8] By preventing IκBα degradation, this compound effectively sequesters the NF-κB transcription factor in the cytoplasm, thereby inhibiting the expression of pro-inflammatory genes such as those for adhesion molecules (VCAM-1 and ICAM-1) and inflammatory cytokines.[7][10][11]

This compound also modulates inflammation by inhibiting the activity of phagocyte NADPH oxidase. It achieves this by binding to the Src homology 3 (SH3) domains of the p47phox subunit, which prevents the assembly of the active enzyme complex and subsequent production of reactive oxygen species (ROS).[12][13] This action helps to limit excessive tissue damage during inflammatory responses.[12]

Wound Healing and Angiogenesis

This compound is involved in tissue repair and wound healing processes.[4] It has been shown to promote angiogenesis, the formation of new blood vessels.[9] One of the mechanisms underlying this is its ability to inhibit the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of angiogenesis. Furthermore, this compound influences cell adhesion and migration by upregulating the expression of syndecan-4, a cell surface heparan sulfate proteoglycan.[14] This upregulation enhances cell-matrix adhesive strength and modulates cell motility.[14]

Structure-Function Relationship

The biological activities of this compound are intrinsically linked to its unique primary and secondary structure. Truncation studies have revealed that different domains of the peptide are responsible for its various functions.

-

N-terminal Region: The N-terminal portion of this compound is crucial for its antimicrobial and proteasome-inhibitory activities. A truncated peptide, PR-26 (the first 26 amino acids), retains or even exceeds the antimicrobial potency of the full-length peptide against some Gram-negative bacteria.[15] Similarly, an even shorter N-terminal fragment, PR-11, is sufficient to inhibit proteasome-mediated IκBα degradation and reduce ischemia-reperfusion injury.[16] The positively charged arginine residues at the N-terminus are critical for binding to its intracellular targets.[9]

-

Proline-Rich Core: The central proline-rich region is essential for the interaction with SH3 domains, as seen in its inhibition of NADPH oxidase assembly.[12] This region provides the structural scaffold necessary for binding to proline-rich binding motifs on target proteins.

-

C-terminal Region: While the N-terminal region is dominant for antimicrobial and proteasome-inhibitory functions, the C-terminal part of this compound appears to be less critical for these specific activities, as its removal in truncated versions like PR-26 does not lead to a loss of function.[2][15]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the biological activities of this compound and its derivatives.

Table 1: Antimicrobial Activity of this compound and its Derivatives

| Peptide | Organism | MIC (μM) | MBC (μM) | Reference |

| This compound | Escherichia coli | 1.25 | 2.5 | [7] |

| This compound | Bacillus globigii | 2.5 | >2.5 | [7] |

| This compound | Enterococcus faecalis | 1.25 - 2.5 | - | [2] |

| This compound | Staphylococcus aureus | >80 | - | [2] |

| PR-26 | Escherichia coli ATCC 25922 | 1 | 2 | [1] |

| PR-26 | Salmonella typhimurium | 2 | 4 | [1] |

Table 2: Proteasome Inhibition and Anti-inflammatory Activity of this compound

| Parameter | Cell/System | Concentration/Dose | Effect | Reference |

| IκBα Degradation Inhibition | ECV304 cells | Not specified | Increased IκBα levels | [10] |

| VCAM-1 & ICAM-1 Expression | HUVECs (TNF-α stimulated) | 100 nM | Blocked expression | [7][9] |

| Myocardial Infarct Size Reduction | C57BL/6 mice | 1 μg/kg/day (7-day infusion) | Significantly smaller infarct | [9] |

| Myocardial Infarct Size Reduction | Rat heart (in vivo) | 10 nmol/kg (intramyocardial) | 65% reduction | [16] |

Table 3: Effects of this compound on Syndecan Expression and Cell Behavior

| Parameter | Cell Type | Concentration | Effect | Reference |

| Syndecan-4 mRNA Expression | Arterial Smooth Muscle Cells | Not specified | Two-fold increase | [12] |

| Cell Surface Syndecan-4 Expression | Arterial Smooth Muscle Cells | Not specified | Significantly enhanced | [12] |

| Cell-Matrix Adhesive Strength | Arterial Smooth Muscle Cells | Not specified | Increased | [12] |

| Cell Speed on Fibronectin | Arterial Smooth Muscle Cells | Not specified | Reduced | [12] |

Detailed Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.[7]

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial strain of interest (e.g., E. coli)

-

This compound peptide stock solution

-

Sterile 96-well polypropylene plates

-

Spectrophotometer

-

37°C incubator

Procedure:

-

Grow the bacterial strain to the mid-logarithmic phase in MHB.

-

Measure the optical density (OD) at 600 nm and dilute the bacterial culture to a final concentration of 2 x 10^6 Colony Forming Units (CFU)/ml.

-

Prepare serial dilutions of the this compound peptide in MHB in the 96-well plate.

-

Add 25 µl of the diluted bacterial suspension to 25 µl of each peptide dilution. Include a positive control (bacteria without peptide) and a negative control (MHB only).

-

Incubate the plate at 37°C for 3 hours.

-

Add 200 µl of fresh MHB to each well and continue the incubation overnight.

-

Determine the MIC by visual inspection of turbidity. The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.[7]

Proteasome Inhibition Assay: Fluorometric Activity Assay

This protocol measures the chymotrypsin-like activity of the proteasome in the presence and absence of this compound.

Materials:

-

Purified 20S or 26S proteasome

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM DTT, 5 mM MgCl2)

-

This compound peptide solution

-

Proteasome inhibitor (e.g., MG132) as a positive control for inhibition

-

Fluorometric microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the purified proteasome.

-

Add varying concentrations of this compound or the control inhibitor to the reaction mixture and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for binding.

-

Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC.

-

Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/440 nm) over time in a microplate reader.

-

Calculate the rate of substrate cleavage (proteasome activity) from the linear phase of the fluorescence curve.

-

Determine the percentage of inhibition by comparing the activity in the presence of this compound to the activity of the untreated control. The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Analysis of IκBα Degradation: Western Blotting

This protocol is used to assess the effect of this compound on the degradation of IκBα in cultured cells.[3][8]

Materials:

-

Cell line of interest (e.g., HeLa or endothelial cells)

-

Cell culture medium and supplements

-

Stimulating agent (e.g., TNF-α)

-

This compound peptide solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against IκBα

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture the cells to the desired confluency.

-

Pre-treat the cells with this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with TNF-α for various time points (e.g., 0, 5, 15, 30 minutes) to induce IκBα degradation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify the protein concentration in the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-IκBα antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system to visualize the IκBα bands. A decrease in the intensity of the IκBα band indicates degradation, and the protective effect of this compound will be observed as a preservation of the IκBα band.[3][8]

Signaling Pathway and Workflow Diagrams

NF-κB Signaling Pathway Inhibition by this compound

Caption: this compound inhibits the NF-κB signaling pathway by allosterically inhibiting the 26S proteasome, preventing IκBα degradation.

This compound Induced Syndecan-4 Signaling

Caption: this compound upregulates syndecan-4 expression, leading to increased cell-matrix adhesion and reduced cell motility.

Experimental Workflow for Assessing this compound's Effect on IκBα Degradation

Caption: Workflow for analyzing this compound's inhibitory effect on TNF-α-induced IκBα degradation via Western blotting.

Conclusion

This compound is a pleiotropic host defense peptide with a complex and fascinating structure-function relationship. Its unique proline- and arginine-rich structure dictates its ability to translocate into cells and interact with specific intracellular targets, namely the 26S proteasome and components of the NADPH oxidase complex. This allows it to exert potent antimicrobial, anti-inflammatory, and wound-healing effects through mechanisms distinct from many other antimicrobial peptides. The elucidation of these mechanisms has been made possible through a variety of detailed experimental protocols that allow for the quantitative assessment of its activities. Further research into the structure-function relationship of this compound and its derivatives holds significant promise for the development of novel therapeutics for a range of inflammatory and infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective inhibitor of proteasome’s caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ubpbio.com [ubpbio.com]

- 4. This compound coordinates changes in vascular smooth muscle cell adhesive strength and locomotion by modulating cell surface heparan sulfate-matrix interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New 26S proteasome inhibitors with high selectivity for chymotrypsin-like activity and p53-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ubiqbio.com [ubiqbio.com]

- 8. An assay for 26S proteasome activity based on fluorescence anisotropy measurements of dye-labeled protein substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a proline-rich antibacterial peptide that inhibits phagocyte NADPH oxidase activity by binding to Src homology 3 domains of p47 phox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ubpbio.com [ubpbio.com]

- 11. m.youtube.com [m.youtube.com]

- 12. This compound, a proline-rich antibacterial peptide that inhibits phagocyte NADPH oxidase activity by binding to Src homology 3 domains of p47 phox - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GraphViz Examples and Tutorial [graphs.grevian.org]

- 14. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]

- 15. Syndecan-4 signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Immunomodulatory Functions of PR-39 Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The porcine cathelicidin PR-39 is a proline- and arginine-rich host defense peptide that extends its biological role beyond direct antimicrobial activity into the complex realm of immunomodulation. This technical guide provides a comprehensive overview of the multifaceted immunomodulatory functions of this compound, detailing its mechanisms of action on various immune cells and signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the intricate signaling networks it modulates. This compound's ability to influence neutrophil chemotaxis, modulate cytokine production, inhibit NADPH oxidase activity, and interfere with the NF-κB and MAPK signaling pathways underscores its potential as a therapeutic agent for inflammatory and immune-mediated diseases.

Introduction

This compound is a 39-amino-acid peptide, rich in proline and arginine residues, originally isolated from the porcine small intestine.[1] As a member of the cathelicidin family of antimicrobial peptides, it forms a crucial part of the innate immune system.[2] While its direct bactericidal properties are well-documented, a growing body of evidence reveals its significant and diverse immunomodulatory capabilities.[2][3] this compound has been shown to play roles in inflammation, wound healing, and angiogenesis, making it a peptide of considerable interest for therapeutic development.[2][4] This guide delves into the core immunomodulatory functions of this compound, providing the technical details necessary for researchers and drug development professionals to understand and investigate its potential.

Core Immunomodulatory Functions of this compound

Neutrophil Chemotaxis

This compound is a potent chemoattractant for neutrophils, a critical function in the initial stages of an inflammatory response.[5] This directed migration is essential for the recruitment of neutrophils to sites of infection or injury.

-

Mechanism: The chemoattractant properties of this compound are dependent on extracellular calcium.[5] The peptide induces a transient increase in intracellular calcium in neutrophils, a key signaling event in cell migration.[5] This process is also sensitive to pertussis toxin, suggesting the involvement of G-protein coupled receptors.[5]

Modulation of Cytokine Production in Macrophages

This compound can significantly influence the production of inflammatory cytokines by macrophages, demonstrating its ability to orchestrate the immune response.

-

Induction of IL-8 and TNF-α: Full-length this compound has been shown to induce the production of Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α) in porcine macrophages.[3][4] IL-8 is a potent neutrophil chemoattractant, suggesting that this compound can indirectly promote neutrophil recruitment by stimulating its release from macrophages.[4] The induction of TNF-α, a key pro-inflammatory cytokine, further highlights this compound's role in the inflammatory cascade.[3][4]

Inhibition of Phagocyte NADPH Oxidase

A crucial anti-inflammatory function of this compound is its ability to inhibit the phagocyte NADPH oxidase, a multi-protein enzyme complex responsible for the production of reactive oxygen species (ROS) during the respiratory burst.[6] While ROS are vital for killing pathogens, their excessive production can lead to significant tissue damage during inflammation.[6]

-

Mechanism: this compound inhibits NADPH oxidase assembly by directly interacting with the cytosolic component p47phox. Specifically, the proline-rich core of this compound binds to the Src homology 3 (SH3) domains of p47phox.[6] This interaction prevents p47phox from binding to p22phox, a membrane-bound component of the NADPH oxidase complex, thereby blocking the assembly and activation of the enzyme.[6]

Regulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. This compound has been shown to exert anti-inflammatory effects by inhibiting this pathway.[7]

-

Mechanism: this compound appears to inhibit the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[6] Studies have shown that in the presence of this compound, TNF-α-induced phosphorylation of IκBα still occurs, but the subsequent degradation of IκBα is inhibited, leading to an accumulation of the phosphorylated form.[6] This prevents the nuclear translocation of the NF-κB p65 subunit and subsequent transcription of pro-inflammatory genes.[8][9]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the p38, JNK, and ERK kinases, is another critical signaling cascade involved in inflammation. This compound's anti-inflammatory effects in a mouse model of colitis have been linked to the inhibition of this pathway.[7] The precise molecular interactions of this compound with the MAPK pathway components are an area of ongoing research.

Role in Wound Healing

This compound is present in wound fluid and contributes to the wound repair process.[2][5] It has been shown to induce the expression of syndecan-1 and -4, cell surface heparan sulfate proteoglycans, on mesenchymal cells.[2][5] Syndecans are involved in regulating cell proliferation and migration in response to growth factors and extracellular matrix components, which are crucial for tissue regeneration.[5]

Quantitative Data on this compound's Immunomodulatory Effects

The following tables summarize the available quantitative data on the immunomodulatory functions of this compound.

| Parameter | Cell Type | This compound Concentration | Effect | Reference |

| IL-8 Production | Porcine Macrophages (3D4/31) | 20 µM | 10-fold increase after 4 hours | [3][4] |

| TNF-α Production | Porcine Macrophages (3D4/31) | 20 µM | Modest induction (10-fold lower than IL-8) | [3][4] |

| Cell Viability | Porcine Macrophages (3D4/31) | 40 µM | Reduction of metabolic activity to ~70% after 24 hours | [4] |

| Neutrophil Chemotaxis | Porcine Neutrophils | 0.5 - 2 µM | Peak chemotactic response | [5] |

| In vivo Anti-inflammatory Effect | Mouse Model of Colitis | 5 mg/kg | Amelioration of clinical symptoms | [7] |

| Parameter | Target | IC50 | Reference |

| NADPH Oxidase Inhibition | p47phox | Not explicitly determined for this compound, but other peptide inhibitors of NADPH oxidase components have IC50s in the 1-50 µM range. | [10] |

Detailed Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This protocol is adapted from standard methods used to assess the chemoattractant properties of peptides like this compound.[5]

-

Neutrophil Isolation:

-

Isolate neutrophils from fresh whole blood (e.g., porcine or human) using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation to remove red blood cells.

-

Resuspend the purified neutrophils in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) without calcium and magnesium, at a concentration of 1 x 10^6 cells/mL.

-

-

Chemotaxis Chamber Setup:

-

Use a 48-well or 96-well microchemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 3-5 µm pore size for neutrophils).

-

Add the chemoattractant solution (this compound at various concentrations, e.g., 0.1 to 10 µM, diluted in HBSS with calcium and magnesium) to the lower wells of the chamber.

-

Add a negative control (buffer only) and a positive control (a known neutrophil chemoattractant like fMLP or IL-8) to separate wells.

-

-

Cell Migration:

-

Place the membrane over the lower wells.

-

Add the neutrophil suspension to the upper wells.

-

Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

-

-

Quantification of Migration:

-

After incubation, remove the membrane and scrape off the non-migrated cells from the top surface.

-

Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Diff-Quik stain).

-

Count the number of migrated cells in several high-power fields under a microscope.

-

Alternatively, quantify migrated cells by lysing them and measuring the activity of an intracellular enzyme like myeloperoxidase or by using a fluorescent dye to label the cells before the assay and measuring fluorescence in the lower chamber.

-

Macrophage Cytokine Production Assay (ELISA)

This protocol outlines the measurement of cytokine production from macrophages stimulated with this compound.[3][4]

-

Cell Culture and Stimulation:

-

Seed macrophages (e.g., porcine alveolar macrophages 3D4/31 or murine RAW 264.7) in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[4]

-

Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 1 to 40 µM).

-

Include a negative control (medium only) and a positive control (e.g., LPS).

-

Incubate the plate for a specified time (e.g., 4 and 24 hours) at 37°C in a 5% CO2 incubator.

-

-

Sample Collection:

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the cell culture supernatants for cytokine analysis.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-8 or anti-TNF-α) overnight at 4°C.

-

Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Add the collected cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

After another incubation and wash step, add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate, wash, and then add a TMB substrate solution.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

-

In Vitro NADPH Oxidase Activity Assay (Cytochrome c Reduction)

This cell-free assay measures the activity of NADPH oxidase by monitoring the superoxide-dependent reduction of cytochrome c.[11]

-

Preparation of Cell Fractions:

-

Isolate neutrophils and homogenize them in a relaxation buffer.

-

Separate the membrane and cytosolic fractions by ultracentrifugation.

-

-

Assay Reaction:

-

In a 96-well plate or cuvette, combine the membrane fraction, cytosolic fraction, and cytochrome c (e.g., 50 µM).

-

Add this compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding NADPH (e.g., 100 µM) and an activating agent like arachidonic acid or SDS.

-

Include a control reaction with superoxide dismutase (SOD) to confirm that the cytochrome c reduction is superoxide-dependent.

-

-

Measurement:

-

Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the rate of superoxide production.

-

Calculate the specific activity of NADPH oxidase and the percentage of inhibition by this compound.

-

Signaling Pathways Modulated by this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.

Inhibition of NADPH Oxidase Assembly

References

- 1. In Vitro Reconstitution of an NADPH-Dependent Superoxide Reduction Pathway from Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 4. Antimicrobial and Immunomodulatory Activities of this compound Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemoattractant properties of this compound, a neutrophil antibacterial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a proline-rich antibacterial peptide that inhibits phagocyte NADPH oxidase activity by binding to Src homology 3 domains of p47 phox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IKKβ phosphorylation regulates RPS3 nuclear translocation and NF-κB function during Escherichia coli O157:H7 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Towards specific NADPH oxidase inhibition by small synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

PR-39: A Multifaceted Peptide in Wound Healing

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The porcine cathelicidin PR-39 is a proline- and arginine-rich antimicrobial peptide that has demonstrated significant promise in the complex process of wound healing. Beyond its direct antimicrobial activity, this compound exhibits a range of immunomodulatory and regenerative functions that make it a compelling candidate for therapeutic development. This technical guide provides a comprehensive overview of the mechanisms of action of this compound in wound healing, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel wound healing therapies.

Introduction

Wound healing is a dynamic and intricate biological process involving a coordinated series of events, including hemostasis, inflammation, proliferation, and tissue remodeling. Disruptions in this process can lead to chronic, non-healing wounds, which represent a significant burden on healthcare systems worldwide. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutic agents for wound healing due to their dual role in combating microbial infections and modulating the host's inflammatory and regenerative responses.[1]

This compound, a 39-amino-acid peptide isolated from porcine neutrophils, is a member of the cathelicidin family of AMPs.[2][3] It displays a broad spectrum of activity against Gram-negative bacteria and also exhibits various non-microbicidal functions that are crucial for wound repair.[2][4] These functions include the induction of syndecans, modulation of inflammatory responses, and regulation of angiogenesis. This guide will delve into the multifaceted roles of this compound in wound healing, providing a detailed examination of its mechanisms of action.

Mechanisms of Action in Wound Healing

This compound's contribution to wound healing is not limited to its antimicrobial properties. It actively participates in several key cellular processes that are integral to tissue repair.

Antimicrobial Activity

This compound exhibits potent antimicrobial activity, primarily against Gram-negative bacteria.[4] Its mechanism of action involves the inhibition of bacterial DNA and protein synthesis.[4] This is crucial in a wound environment where bacterial colonization can impede the healing process.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacteria

| Bacterium | MIC (µM) | Reference |

| Escherichia coli ATCC 25922 | 1 - 4 | [5] |

| Escherichia coli K88 | 1 - 4 | [5] |

| Salmonella typhimurium | 1 - 4 | [5] |

| Salmonella choleraesuis | 1 - 4 | [5] |

| Streptococcus suis | 1 - 4 | [5] |

| Staphylococcus aureus | > 4 | [5] |

| Bacillus globigii | 2.5 | [2] |

| Enterococcus faecalis | Susceptible | [2] |

Immunomodulation

This compound plays a significant role in modulating the inflammatory response at the wound site. It can induce the production of chemokines, such as interleukin-8 (IL-8), which is involved in the recruitment of neutrophils to the site of injury.[2]

Table 2: Immunomodulatory Effects of this compound

| Cell Type | Cytokine Induced | Fold Increase (vs. Control) | Incubation Time (hours) | This compound Concentration (µM) | Reference |

| Porcine Macrophages (3D4/31) | IL-8 | ~10 | 4 | Not specified | [2] |

Regulation of Host Cell Function

A key aspect of this compound's regenerative capacity is its ability to induce the expression of syndecans, a family of cell surface heparan sulfate proteoglycans. Syndecans are involved in cell adhesion, migration, and proliferation, all of which are critical for wound closure.[6]

Excessive production of reactive oxygen species (ROS) by enzymes like NADPH oxidase can lead to tissue damage and impair wound healing. This compound can inhibit NADPH oxidase activity by binding to the Src homology 3 (SH3) domains of the p47phox subunit, thereby preventing the assembly of the active enzyme complex.[1] This action helps to limit excessive inflammation and tissue damage.